molecular formula C15H13N5O2 B7544877 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide

Cat. No. B7544877
M. Wt: 295.30 g/mol
InChI Key: FYCRCTXRTCNYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential in cancer research. This compound is a selective inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis. In

Mechanism of Action

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor works by selectively inhibiting the activity of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a serine/threonine phosphatase that regulates the phosphorylation status of various proteins involved in cell growth, differentiation, and apoptosis. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to induce apoptosis and inhibit cell growth in cancer cells. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. However, the effects of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a selective inhibitor of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, which makes it a useful tool for studying the role of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide in cell growth, differentiation, and apoptosis. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, which makes it a promising candidate for cancer research. However, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has some limitations for lab experiments. Its effects on normal cells are not well understood, which makes it difficult to determine its potential as a cancer treatment. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor may have off-target effects on other proteins, which can complicate its use in lab experiments.

Future Directions

There are several future directions for research on 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor. One direction is to study its effects on normal cells and determine its potential as a cancer treatment. Another direction is to investigate its off-target effects on other proteins and develop more selective inhibitors of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be used in combination with other cancer drugs to enhance their efficacy. Finally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be modified to improve its pharmacokinetic properties and reduce its toxicity.

Synthesis Methods

The synthesis of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor involves a series of chemical reactions. The starting material is 2-aminonicotinic acid, which is first converted to 2-amino-5-chloronicotinic acid. This compound is then reacted with ethyl 2-chloroacetate to form ethyl 2-chloro-5-(2-chloroacetyl)pyridine-3-carboxylate. The next step involves the reaction of this compound with hydrazine hydrate to form ethyl 2-hydrazinyl-5-(2-chloroacetyl)pyridine-3-carboxylate. Finally, the compound is reacted with pyridine-2-carboxaldehyde and acetic anhydride to yield 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide.

Scientific Research Applications

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been extensively studied for its potential in cancer research. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a tumor suppressor protein that is frequently downregulated in various types of cancer. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14-13(5-3-7-17-14)15(22)19-12-8-18-20(10-12)9-11-4-1-2-6-16-11/h1-8,10H,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRCTXRTCNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide

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